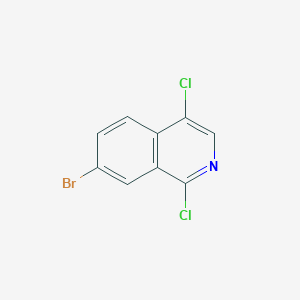

7-Bromo-1,4-dichloroisoquinoline

Description

Overview of Isoquinoline (B145761) as a Versatile Heterocyclic Scaffold

Isoquinoline is a heterocyclic aromatic organic compound, structurally an isomer of quinoline (B57606), composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This fundamental structure is the backbone of numerous alkaloids found in plants, such as papaverine (B1678415) and morphine, and is a privileged scaffold in medicinal chemistry. wikipedia.orgnih.gov The isoquinoline framework is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Its versatility also extends to materials science, where isoquinoline derivatives are utilized in the manufacturing of dyes, paints, and as corrosion inhibitors. wikipedia.org The ability to functionalize the isoquinoline ring at various positions allows for the fine-tuning of its electronic and steric properties, making it a highly adaptable building block in the design of new therapeutic agents and functional materials. rsc.org

Significance of Halogenation in Organic Synthesis and Functional Material Design

Halogenation, the process of introducing one or more halogen atoms into a compound, is a fundamental transformation in organic synthesis. jk-sci.comnumberanalytics.com The incorporation of halogens can dramatically alter a molecule's physical and chemical properties, including its reactivity, stability, and biological activity. numberanalytics.comnumberanalytics.com In organic synthesis, halogenated compounds serve as versatile intermediates, with the carbon-halogen bond being a reactive site for various transformations such as cross-coupling reactions, nucleophilic substitutions, and eliminations. jk-sci.commt.com This reactivity is crucial for the construction of complex molecular architectures. numberanalytics.com

In the realm of functional material design, halogenation plays a pivotal role in enhancing material properties. For instance, halogenated polymers often exhibit increased flame retardancy, and halogenated dyes can display improved color fastness and light stability. jk-sci.comnumberanalytics.com The unique electronic properties of halogens, particularly their ability to form halogen bonds, provide a powerful tool for controlling the self-assembly of molecules in the solid state, which is essential for the development of new crystalline materials with desired optical and electronic properties. acs.org

Rationale for the Academic Investigation of 7-Bromo-1,4-dichloroisoquinoline

The specific academic interest in this compound stems from the unique combination of a versatile isoquinoline core with multiple halogen substituents at distinct positions. The presence of bromine at the 7-position and chlorine at the 1- and 4-positions offers a platform to systematically study the influence of different halogens on the chemical and physical properties of the isoquinoline system.

The differential reactivity of the C-Br and C-Cl bonds provides opportunities for selective chemical modifications. For instance, the C-Br bond is generally more reactive in certain cross-coupling reactions, allowing for the introduction of new functional groups at the 7-position while leaving the chloro-substituents intact for subsequent transformations. This regioselective reactivity is highly valuable for the synthesis of complex, polysubstituted isoquinoline derivatives that would be difficult to access through other synthetic routes.

Furthermore, the introduction of three halogen atoms is expected to significantly impact the electronic distribution within the isoquinoline ring system, influencing its reactivity and potential as a ligand in coordination chemistry. The study of its spectroscopic and crystallographic properties provides fundamental insights into the effects of polysubstitution on the molecular structure and intermolecular interactions, such as halogen bonding, which are crucial for the rational design of new functional materials. The investigation of this compound, therefore, contributes to a deeper understanding of the fundamental principles of organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and materials science. This section details its key physicochemical characteristics and provides an analysis of its spectroscopic data.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C₉H₄BrCl₂N |

| Molecular Weight | 276.94 g/mol |

| Appearance | Solid |

| Storage Temperature | 2-8°C |

This data is compiled from publicly available information. bldpharm.commyskinrecipes.com

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic compounds. The following subsections discuss the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for determining the structure of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the isoquinoline ring. The chemical shifts and coupling patterns of these signals would provide information about the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The signals for the carbons bearing halogen atoms would be expected at specific chemical shifts.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound by providing a highly accurate measurement of its molecular weight. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information.

A commercial supplier provides access to the ¹H NMR spectrum for the related compound 7-Bromo-1,3-dichloroisoquinoline (B1523639). chemicalbook.com

IR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within the molecule.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C=C and C=N stretching vibrations of the aromatic rings. The C-H stretching and bending vibrations would also be present.

UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption bands corresponding to the π-π* electronic transitions within the conjugated isoquinoline system. The position and intensity of these bands are influenced by the halogen substituents.

UV spectrometry has been used in the characterization of similar quinoline-based triazole hybrids. mdpi.com

Synthesis and Reactivity

The synthetic routes to this compound and its subsequent chemical transformations are of great interest to organic chemists for the development of new molecules with potential applications in various fields.

Synthetic Methodologies

The synthesis of halogenated isoquinolines can be achieved through various methods. While specific procedures for this compound are not extensively detailed in the public domain, general strategies for the synthesis of related compounds can be inferred. The synthesis of a triazole-based quinoline, for example, involved the reaction of 4-azido-7-chloroquinoline with an O-acetylenic derivative in the presence of a copper catalyst. mdpi.com The starting material, 4-azido-7-chloroquinoline, was prepared from 4,7-dichloroquinoline (B193633) and sodium azide. mdpi.com These types of reactions highlight the potential synthetic pathways that could be adapted to produce this compound.

Chemical Reactivity and Functionalization

The presence of three halogen atoms on the isoquinoline ring system of this compound dictates its chemical reactivity. The chlorine atoms at the 1- and 4-positions and the bromine atom at the 7-position offer multiple sites for further functionalization.

The halogen atoms on this compound are expected to be reactive in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, at the halogenated positions. The differential reactivity of the C-Br versus C-Cl bonds could potentially allow for selective functionalization.

The electron-withdrawing nature of the nitrogen atom and the halogen substituents can activate the isoquinoline ring for nucleophilic aromatic substitution (SNAr) reactions. This would enable the replacement of the chloro and bromo groups with various nucleophiles, such as alkoxides, thiolates, and amines, providing access to a diverse library of substituted isoquinoline derivatives.

Structural Analysis

The three-dimensional structure of this compound, both in the solid state and in solution, is crucial for understanding its properties and interactions with other molecules.

Conformational Analysis

In solution, the molecule may exhibit some degree of conformational flexibility, although the rigid aromatic core of the isoquinoline ring system limits this. Computational modeling can be used to predict the preferred conformations and to understand the energetic barriers between them. This information is important for predicting how the molecule might interact with biological targets or other molecules in solution.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of research and development.

Intermediate in Organic Synthesis

As a polysubstituted heterocyclic compound, this compound is a key intermediate for the synthesis of more complex molecules. Its multiple reactive sites allow for a stepwise and controlled introduction of various functional groups, enabling the construction of novel isoquinoline derivatives with tailored properties for applications in medicinal chemistry and materials science.

Precursor for Novel Functional Materials

The halogenated isoquinoline scaffold is a promising platform for the development of new functional materials. The ability of the halogen atoms to participate in halogen bonding can be exploited to direct the self-assembly of these molecules into well-defined supramolecular architectures with interesting optical, electronic, or photophysical properties.

Building Block for Bioactive Molecules

Given the established biological importance of the isoquinoline core, this compound serves as a valuable starting material for the synthesis of new potential therapeutic agents. The introduction of various substituents at the halogenated positions can lead to the discovery of compounds with enhanced or novel biological activities.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1,4-dichloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXXBZNOKYQKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 1,4 Dichloroisoquinoline and Analogues

Classical Halogenation Approaches

Traditional methods for the synthesis of halogenated isoquinolines rely on fundamental organic reactions, including electrophilic aromatic substitution and nucleophilic substitution on the heterocyclic ring. These approaches, while established, often require careful control of reaction conditions to achieve the desired regioselectivity.

Regioselective Bromination of Isoquinoline (B145761) Precursors

The introduction of a bromine atom at the C-7 position of the isoquinoline core is typically achieved through electrophilic aromatic substitution. The isoquinoline ring system's reactivity towards electrophiles is dictated by the electron densities of the carbocyclic (benzene) and heterocyclic (pyridine) rings. Electrophilic attack preferentially occurs on the more electron-rich benzene (B151609) portion, specifically at positions 5 and 8. However, the presence of directing groups or specific reaction conditions can favor substitution at other positions, including C-7.

To achieve bromination at the C-7 position, a pre-existing substituent on the benzene ring can be used to direct the incoming electrophile. For instance, starting with an isoquinoline precursor that has an activating group at C-6 or an inactivating, meta-directing group at C-5 or C-8 could promote bromination at C-7. Common brominating agents for this purpose include N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of a Lewis acid catalyst. The choice of solvent and temperature is critical to control the selectivity and prevent over-bromination. For example, the use of tetrabutylammonium (B224687) tribromide (TBATB) has been noted as a mild and efficient reagent for regioselective bromination of related nitrogen heterocycles. nih.gov

Directed Chlorination Strategies

The chlorine atoms at the C-1 and C-4 positions are typically introduced by transforming precursor isoquinolones or hydroxyisoquinolines. The oxygen functional groups at these positions "direct" the chlorination. A common and powerful method for this transformation is the use of phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). mdpi.com

For instance, a 1,4-isoquinolinedione or a 4-hydroxy-1-isoquinolone can serve as a suitable precursor. The reaction with POCl₃ converts the hydroxyl and carbonyl groups into chloro substituents. This strategy is widely employed in the synthesis of chloro-substituted quinolines and isoquinolines. The synthesis of 4,7-dichloroquinoline (B193633), an important antimalarial intermediate, utilizes the reaction of 7-chloro-4-hydroxyquinoline (B73993) with phosphorus oxychloride to install the C-4 chlorine. chemicalbook.comorgsyn.org A similar principle applies to the isoquinoline system for obtaining the 1,4-dichloro pattern.

The Vilsmeier-Haack reaction represents another directed strategy, capable of producing 2-chloro-3-formylquinolines from N-acetylated anilines, showcasing how functionalization can be coupled with chlorination. iust.ac.ir

Stepwise Halogenation Sequences

Constructing a tri-halogenated isoquinoline like 7-Bromo-1,4-dichloroisoquinoline necessitates a multi-step, sequential approach to ensure the correct placement of each halogen. A plausible synthetic sequence would involve:

Formation of the Isoquinoline Core: Synthesis of a substituted isoquinoline precursor, for example, a 7-bromo-1,4-isoquinolinedione, through methods like the Bischler-Napieralski or Pomeranz-Fritsch reaction, starting from appropriately substituted precursors.

Dichlorination: Conversion of the dione (B5365651) precursor to the target 1,4-dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.com

Alternatively, a stepwise halogenation on a pre-formed isoquinoline ring could be envisioned:

Start with 1-isoquinolone.

Perform electrophilic bromination to yield 7-bromo-1-isoquinolone.

Introduce a hydroxyl group at C-4, followed by a double chlorination of the C-1 and C-4 positions using POCl₃/PCl₅.

The precise sequence is critical, as the electronic properties of the ring change with each added substituent, influencing the regioselectivity of the subsequent halogenation step.

| Step | Precursor | Reagent | Product | Reference |

| 1 | 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃ / PCl₅ | 2,4-Dichloro-8-methylquinoline | mdpi.com |

| 2 | 7-Chloro-4-hydroxyquinoline | POCl₃ | 4,7-Dichloroquinoline | chemicalbook.comorgsyn.org |

Modern Synthetic Strategies

Contemporary approaches often leverage the efficiency and selectivity of transition-metal catalysis to construct complex halogenated heterocycles.

Transition-Metal-Catalyzed Halogenation

Palladium-catalyzed reactions have become indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions. iust.ac.ir

While direct C-H bromination is a classical approach, palladium-catalyzed cross-coupling reactions offer an alternative route. These methods typically involve the coupling of a suitable isoquinoline precursor (e.g., one bearing a triflate or boronic acid group at C-7) with a bromine source.

More commonly, palladium catalysis is used to construct the substituted isoquinoline ring itself. The Larock isoquinoline synthesis, for example, involves the palladium-catalyzed cyclization of iminoalkynes. organic-chemistry.org To synthesize a 7-bromo analogue, one could start with an appropriately brominated precursor, such as a bromo-substituted o-iodobenzaldehyde. This method allows for the incorporation of the bromine atom at the desired position from the outset.

| Reaction | Catalyst System | Precursors | Product Type | Reference |

| Larock Isoquinoline Synthesis | Pd(OAc)₂ / PPh₃ & CuI | o-Iodoarylimines, Terminal Alkynes | Substituted Isoquinolines | organic-chemistry.org |

| Suzuki Coupling | Pd Catalyst | Aryl Halide/Triflate, Arylboronic Acid | Biaryl Compound | iust.ac.ir |

This table illustrates the general utility of palladium catalysts in synthesizing complex heterocyclic structures, a strategy adaptable to the specific target of this compound by using halogenated starting materials.

Applications of Other Transition Metals

While rhodium and palladium catalysis are prominent, a variety of other transition metals, including nickel, cobalt, ruthenium, and copper, are effectively employed in the synthesis of isoquinolines. mdpi.comnsf.gov These metals offer alternative catalytic cycles and reactivities, often providing complementary solutions for substrate scope and reaction conditions.

Nickel-catalyzed reactions have proven highly efficient for constructing the isoquinoline core. One notable method involves the annulation of 2-iodobenzaldimines with alkynes, which can proceed through dual pathways of alkyne insertion. nsf.gov Another approach utilizes a three-component reaction of o-halobenzaldehydes, amines, and alkynes, catalyzed by nickel complexes, to furnish isoquinolinium salts. nih.gov

Cobalt catalysis has been utilized for the selective synthesis of isoquinolines via C-H activation, using picolinamide (B142947) as a traceless directing group. nsf.gov Ruthenium complexes, such as [{RuCl₂(p-cymene)}₂], effectively catalyze the regioselective cyclization of aromatic ketoximes with alkynes to produce highly substituted isoquinolines in good to excellent yields. organic-chemistry.org

Copper-catalyzed methods are also prevalent, enabling cascade annulation reactions. For instance, the reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds can lead to the formation of isoquinolines. nsf.gov Silver catalysts have also been shown to be effective in the ring closure of aryl-, alkenyl-, and alkyl-substituted iminoalkynes at moderate temperatures. nih.gov

Table 1: Examples of Transition-Metal Catalyzed Isoquinoline Syntheses

| Catalyst/Metal | Reactants | Product Type | Reference |

|---|---|---|---|

| Nickel | 2-Iodobenzaldimines, Alkynes | Substituted Isoquinolines | nsf.gov |

| Cobalt | Benzamides, Alkynes (with Picolinamide DG) | Isoquinolines | nsf.gov |

| Ruthenium | Aromatic Ketoximes, Alkynes | Substituted Isoquinolines | organic-chemistry.org |

| Copper | 2-Haloaryloxime Acetates, Active Methylene Compounds | Substituted Isoquinolines | nsf.gov |

Metal-Free Halogenation Protocols

To circumvent issues associated with transition metals, such as cost and product contamination, metal-free halogenation methods have been developed. These protocols often rely on the use of strong oxidants or the in situ generation of reactive halogenating species. organic-chemistry.orgrsc.org A general and operationally simple method for the C5-H halogenation of 8-substituted quinolines uses inexpensive trihaloisocyanuric acid as the halogen source under ambient conditions. rsc.org While demonstrated on quinolines, this approach highlights the potential for direct, metal-free C-H halogenation on related heterocycles. rsc.org Another strategy involves oxidative cross-dehydrogenative coupling (CDC), where an acylation of isoquinolines was achieved using K₂S₂O₈ as an oxidant under transition-metal-free conditions. organic-chemistry.org

Utilization of Hypervalent Iodine Reagents

Hypervalent iodine reagents are widely recognized as versatile, environmentally benign alternatives to heavy metals for a variety of oxidative transformations, including halogenations. nih.govacs.orgnih.gov Reagents like Phenyliodine(III) diacetate (PIDA) and Phenyliodine bis(trifluoroacetate) (PIFA) are particularly effective.

A practical protocol for the C3–H regioselective halogenation of 4-quinolones has been developed using PIFA or PIDA in conjunction with potassium halide salts. nih.gov This method is notable for its high regioselectivity, good functional group tolerance, and mild, room-temperature conditions. nih.gov The proposed mechanism involves the initial reaction of the hypervalent iodine reagent with the halide salt to generate a more electrophilic halogenating species in situ. nih.gov

Hypervalent iodine reagents are also instrumental in cyclization reactions that form the heterocyclic core. For example, PIFA has been used to mediate the intramolecular oxidative cyclization of ketoximes with alkenes, yielding polysubstituted isoquinoline N-oxides. acs.orgacs.orgnih.gov This transformation underscores the dual capability of these reagents to facilitate both oxidation and bond formation. acs.orgacs.orgnih.gov

Table 2: Halogenation using Hypervalent Iodine Reagents

| Substrate | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| 4-Quinolones | PIFA/PIDA, KX (X=Cl, Br, I) | C3-Halogenated 4-Quinolones | High regioselectivity, room temperature | nih.gov |

| Enamides | PIDA, ZnCl₂ | Ethoxychlorinated products | Umpolung of halide salt | mdpi.com |

In Situ Generated Halogenating Species

Many halogenation protocols operate via the generation of the active halogenating agent within the reaction mixture. This approach avoids the handling of highly reactive or unstable halogen sources. A common strategy involves the reaction of a stable precursor, such as a halide salt, with an oxidant to produce a transient, highly electrophilic halogen species.

In hypervalent iodine-mediated reactions, the iodine(III) reagent can react with a halide salt (e.g., KCl, KBr) through ligand exchange to produce an active electrophilic halogenating agent, postulated to be a hypohalite salt. nih.gov Similarly, the combination of PIDA and a halide source like ZnCl₂ can generate a chlorinated hypervalent iodine species in situ, which then participates in reactions like the ethoxychlorination of enamides. mdpi.com The principle of generating an electrophilic halide from a stable salt via an "umpolung" (reactivity inversion) strategy is a powerful tool in synthesis. mdpi.com While not specific to isoquinolines, enzymatic systems like haloperoxidases also operate by generating hypohalous acid in situ from a halide and hydrogen peroxide, which then acts as the halogenating agent. mdpi.com

Annulation and Cyclization Approaches to the Halogenated Isoquinoline Core

The construction of the fundamental isoquinoline ring system, especially with pre-installed halogens, is frequently achieved through annulation and cyclization strategies. These methods build the heterocyclic ring from acyclic or simpler cyclic precursors.

A classic approach involves the electrophilic cyclization of iminoalkynes. The tert-butylimines of o-(1-alkynyl)benzaldehydes can be cyclized using electrophilic halogen sources like I₂, ICl, or PhSeCl to yield halogen-containing disubstituted isoquinolines under mild conditions. nih.gov Another strategy is the cyclization of ortho-halogenated N-acylbenzylamines to form dihydroisoquinolones, which can be further elaborated. rsc.org Transition-metal-catalyzed C-H activation followed by annulation with unsaturated partners like alkenes or alkynes is a powerful and atom-economical method for assembling the isoquinoline scaffold. mdpi.com

Oxidative Cyclization Methods

Oxidative cyclization involves the formation of the heterocyclic ring coupled with an oxidation step, often enabling the construction of complex scaffolds from simple precursors in a single operation. nih.gov A prominent example is the synthesis of isoquinoline N-oxides through the hypervalent iodine-mediated oxidative cyclization of o-vinylaryl ketoximes. acs.orgacs.orgnih.gov In this process, a reagent such as PIFA acts as an oxidant to trigger the cyclization of the ketoxime onto the tethered alkene. acs.org The reaction proceeds efficiently in a fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE) and provides direct access to polysubstituted isoquinoline N-oxides, which are valuable synthetic intermediates. acs.orgacs.org This method highlights how an oxidation event can be strategically employed to drive the desired ring-forming reaction. acs.org

Cascade Processes in Isoquinoline Synthesis

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential bond-forming events that occur in a single pot without the isolation of intermediates. These processes are highly efficient, minimizing waste and operational steps. The synthesis of isoquinolines is well-suited to cascade strategies.

One powerful example is a three-component cascade reaction involving aryl ketones, hydroxylamine (B1172632), and an internal alkyne. nih.gov This process begins with the condensation of the ketone and hydroxylamine to form an oxime in situ. A rhodium(III) catalyst then mediates a C-H bond activation of the oxime, followed by cyclization with the alkyne to rapidly assemble multisubstituted isoquinolines. organic-chemistry.orgnih.gov Other cascade processes include radical-mediated reactions of N-alkyl-N-methacryloylbenzamides to produce isoquinoline-1,3(2H,4H)-diones and catalyst-free reactions of isoquinoline N-oxides with alkynones. acs.orgrsc.org These methods provide rapid entry into complex isoquinoline frameworks from readily available starting materials. nih.govacs.orgrsc.org

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Phenyliodine(III) diacetate (PIDA) |

| Phenyliodine bis(trifluoroacetate) (PIFA) |

| Trihaloisocyanuric acid |

| 2,2,2-trifluoroethanol (TFE) |

| Isoquinoline N-oxide |

| Dihydroisoquinolone |

Chemo- and Regioselectivity Control in Halogenation Reactions

The introduction of multiple halogen atoms onto the isoquinoline core requires careful consideration of the reaction conditions and the inherent reactivity of the heterocyclic system. The pyridine (B92270) ring of isoquinoline is generally less reactive towards electrophilic substitution than the benzene ring. However, the nitrogen atom can be protonated or coordinated to a Lewis acid, which deactivates the pyridine ring further and can direct substitution to the benzene ring.

The regiochemical outcome of halogenation reactions on the isoquinoline nucleus is profoundly influenced by the electronic properties and positions of existing substituents. researchgate.net Electron-donating groups on the benzene ring generally direct incoming electrophiles (such as halogens) to the ortho and para positions, while electron-withdrawing groups direct them to the meta position.

In the context of synthesizing polysubstituted isoquinolines, the nature of substituents already present on the ring system dictates the feasibility and outcome of subsequent functionalization. For instance, the presence of an electron-withdrawing nitro group can direct the introduction of other substituents to specific positions. iust.ac.ir Conversely, strongly activating groups like a dimethylamino group can facilitate electrophilic substitution at otherwise unreactive positions. iust.ac.ir

A study on the synthesis of substituted isoquinolines demonstrated that the metalation of halogenated o-tolualdehyde tert-butylimines, followed by condensation with nitriles, is a viable route. nih.gov However, the choice of metalating agent was crucial; for halogenated substrates, lithium diisopropylamide (LDA) was effective where other methods led to decomposition. nih.gov This highlights how existing halogen substituents can influence the stability and reactivity of intermediates in a synthetic sequence.

The following table illustrates the effect of substituents on the regioselectivity of isoquinoline synthesis:

| Starting Material | Reagents | Product(s) | Observations | Reference |

| o-Tolualdehyde tert-butylimine | 1. s-BuLi, THF, -78 °C; 2. PhCN; 3. MeI | 4-Methyl-3-phenylisoquinoline | Direct condensation followed by electrophilic trapping at C4. | nih.gov |

| 4-Chloro-o-tolualdehyde tert-butylimine | 1. LDA, THF, -78 °C; 2. PhCN; 3. H2O | 7-Chloro-3-phenylisoquinoline | LDA required for effective metalation of the halogenated substrate. | nih.gov |

| 5-Bromo-o-tolualdehyde tert-butylimine | 1. LDA, THF, -78 °C; 2. PhCN; 3. H2O | 6-Bromo-3-phenylisoquinoline | Demonstrates the applicability to different halogenated starting materials. | nih.gov |

Achieving the desired substitution pattern, as seen in this compound, often requires a multi-step approach and strategic use of directing groups or precursor molecules. Direct halogenation of the isoquinoline ring can lead to a mixture of products, making purification difficult. google.com

One common strategy involves the deoxygenative halogenation of isoquinoline N-oxides. This method provides a practical route to 2-halo-substituted isoquinolines. researchgate.net The N-oxide functionality activates the C2 position for nucleophilic attack by a halide, followed by deoxygenation.

Another approach is the Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a halogen. A patented method for preparing 7-bromoisoquinoline (B118868) utilizes a diazotization-bromination sequence starting from an aminoisoquinoline precursor. google.com This method avoids the formation of the 5-bromoisoquinoline (B27571) isomer, which is a significant byproduct in other synthetic routes like the Pomeranz-Fritsch reaction. google.com

The direct lithiation of isoquinolines for subsequent halogenation is challenging but can be achieved through metal-halogen exchange at low temperatures. iust.ac.ir This allows for the introduction of a halogen at a specific position if a pre-existing halogen is already present.

Furthermore, the choice of halogenating agent and reaction conditions is critical for controlling selectivity. For instance, the use of triphenylphosphine (B44618) and trichloroisocyanuric acid has been reported for the regioselective C2-chlorination of heterocyclic N-oxides under mild conditions. researchgate.net

The following table summarizes different strategies for selective halogen introduction in isoquinoline systems:

| Strategy | Description | Example Application | Reference |

| Deoxygenative Halogenation | Activation of the C2 position via N-oxide formation, followed by reaction with a halogenating agent. | Synthesis of 2-haloquinolines and isoquinolines. | researchgate.net |

| Diazotization-Halogenation | Conversion of an amino group to a diazonium salt, which is then displaced by a halide. | Preparation of 7-bromoisoquinoline, avoiding isomeric byproducts. | google.com |

| Metal-Halogen Exchange | Lithiation of a halo-isoquinoline at low temperature followed by quenching with an electrophilic halogen source. | Allows for specific placement of a second halogen atom. | iust.ac.ir |

| Directed Ortho Metalation | Use of a directing group to guide lithiation to an adjacent position for subsequent functionalization. | Synthesis of polysubstituted isoquinolines. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Studies of 7 Bromo 1,4 Dichloroisoquinoline

Nucleophilic Substitution Reactions at Halogenated Centers

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group. pressbooks.publibretexts.org In 7-Bromo-1,4-dichloroisoquinoline, the halogen atoms at positions 1, 4, and 7 are all susceptible to nucleophilic attack, but their reactivity differs based on their electronic environment within the isoquinoline (B145761) ring system.

Reactivity of Chlorine Atoms at Positions 1 and 4

The chlorine atoms at the C1 and C4 positions of the isoquinoline ring are generally more reactive towards nucleophiles than the bromine atom at C7. This enhanced reactivity is attributed to the electronic properties of the isoquinoline ring, where the nitrogen atom significantly influences the electron density at the α (C1) and γ (C4) positions. The inherent electrophilicity of these positions makes them prone to attack by nucleophiles.

Studies have shown that in di- and tri-halogenated isoquinolines, the C1 position is often the most reactive site for nucleophilic substitution. For instance, in a related compound, 1,3-dichloro-6-bromoisoquinoline, reaction with a nucleophile preferentially occurs at the C1 position. rsc.org This selectivity is driven by the strong electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the intermediate formed during the substitution process. While specific studies on this compound's nucleophilic substitution are not extensively detailed in the provided search results, the general principles of reactivity in halogenated isoquinolines suggest a higher susceptibility of the C1 and C4 chlorine atoms to displacement compared to the C7 bromine.

Reactivity of the Bromine Atom at Position 7

The bromine atom at the C7 position is generally less reactive towards nucleophilic substitution compared to the chlorine atoms at C1 and C4. This is because the C7 position is part of the benzene (B151609) ring portion of the isoquinoline and is less activated by the nitrogen atom. However, under forcing conditions or with highly reactive nucleophiles, substitution at C7 can be achieved.

The relative reactivity of halogens in aromatic systems typically follows the trend I > Br > Cl > F for leaving group ability in nucleophilic aromatic substitution, but this is also heavily influenced by the electronic activation of the ring. studypug.comyoutube.comyoutube.com In the context of this compound, while bromine is inherently a better leaving group than chlorine, the electronic factors favoring substitution at C1 and C4 dominate. Research on similar polyhalogenated isoquinolines indicates that selective reaction at the C7 position via nucleophilic substitution is less common, with cross-coupling reactions being the more typical route for functionalization at this site. rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govrhhz.netuniurb.it For this compound, these reactions provide a versatile platform for introducing a wide range of substituents, with the selectivity often dictated by the choice of catalyst and reaction conditions.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for creating C-C bonds. fishersci.co.uklibretexts.org In the case of this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve site-selective couplings.

Generally, the order of reactivity for aryl halides in Suzuki coupling is I > Br > OTf > Cl. rsc.orgfishersci.co.uk This trend suggests that the C-Br bond at the C7 position of this compound would be more reactive than the C-Cl bonds at C1 and C4. Indeed, studies on 1,4-dichloro-7-bromoisoquinoline have shown that Suzuki-Miyaura coupling occurs preferentially at the C7 position. rsc.org This selectivity allows for the introduction of an aryl or vinyl group at C7 while leaving the chlorine atoms at C1 and C4 available for subsequent transformations.

Table 1: Suzuki-Miyaura Coupling of Halogenated Isoquinolines

| Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 1,4-Dichloro-7-bromoisoquinoline | Arylboronic acid | Pd catalyst/Base | 7-Aryl-1,4-dichloroisoquinoline | rsc.org |

| 1-Chloro-7-bromoisoquinoline | Arylboronic acid | Pd catalyst/Base | 7-Aryl-1-chloroisoquinoline | rsc.org |

| 4-Bromochlorobenzene | Phenylboronic acid | Pd(OAc)₂/K₃PO₄ | 4-Chloro-1,1'-biphenyl | chemspider.com |

Sonogashira Coupling and Other Alkyne Couplings

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki coupling, the reactivity of the halide in Sonogashira reactions generally follows the order I > Br > Cl. wikipedia.org This allows for selective alkynylation at the C7 position of this compound.

For di- and tri-halogenated substrates, the more reactive halide will typically undergo coupling first. For example, in a compound with both iodo and bromo substituents, the Sonogashira coupling will selectively occur at the iodo-substituted position. libretexts.org By analogy, for this compound, the C-Br bond is expected to be more reactive than the C-Cl bonds under Sonogashira conditions. This enables the introduction of an alkyne moiety at C7, which can then be further elaborated. Nickel-catalyzed protocols have also been developed for the Sonogashira coupling of aryl bromides and iodides with terminal alkynes. nih.gov

Table 2: Sonogashira Coupling of Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd(PPh₃)₄Cl₂/CuI | 4-Alkynyl-2-bromo-quinoline | libretexts.org |

| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | Ni-catalyst | 6-(Phenylethynyl)-1-(phenylsulfonyl)-1H-indole | nih.gov |

| Aryl/Vinyl Halide | Terminal Alkyne | Pd catalyst/Cu(I) cocatalyst | Aryl/Vinyl-Alkyne | organic-chemistry.org |

Heck and Stille Coupling Applications

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, and the Stille coupling, which utilizes organotin reagents, are also valuable methods for C-C bond formation. libretexts.org While specific examples for this compound are not explicitly detailed in the search results, the general principles of reactivity for these cross-coupling reactions can be inferred.

In both Heck and Stille couplings, the reactivity of the halide leaving group typically follows the sequence I > Br > Cl. libretexts.org Therefore, it is expected that these reactions would also occur selectively at the C7 position of this compound. This selectivity provides another avenue for the functionalization of the benzene ring portion of the molecule, complementing the Suzuki and Sonogashira reactions. The choice between these different coupling methods often depends on the desired substituent and the functional group tolerance of the specific reaction conditions.

Oxidation and Reduction Reactions

The inherent stability of the aromatic isoquinoline core generally renders it resistant to oxidation and reduction under standard conditions. However, the introduction of specific reagents and catalytic systems can facilitate transformations of the heterocyclic ring system.

Selective Reduction of the Nitrogen-Containing Ring

While specific studies on the selective reduction of this compound are not extensively documented, general methodologies for the reduction of the nitrogen-containing ring in isoquinoline and quinoline (B57606) systems can be considered. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or rhodium is a common approach for the reduction of the heterocyclic portion of such molecules. The conditions for these reactions, including catalyst choice, solvent, temperature, and pressure, would need to be carefully optimized to achieve selective reduction of the pyridinoid ring without affecting the chloro and bromo substituents on the carbocyclic ring.

Another potential strategy involves the use of reducing agents like sodium borohydride (B1222165) in the presence of an activating agent or the use of more powerful reducing agents such as lithium aluminum hydride, although the latter may lead to over-reduction or side reactions. A method involving the premixing of isoquinoline with a strong reducing agent like NaBH(OAc)₃ followed by reaction with an electrophile has been reported for the functionalization of isoquinolines, suggesting a pathway for temporary dearomatization and subsequent functionalization. acs.org

Oxidative Transformations of the Isoquinoline Core

The oxidation of the isoquinoline core of this compound is a challenging transformation due to the electron-deficient nature of the ring system, which is further deactivated by the three halogen substituents. Direct oxidation of the aromatic system typically requires harsh conditions and may lead to a mixture of products or decomposition.

One potential oxidative transformation is the formation of N-oxides. The nitrogen atom in the isoquinoline ring can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). This transformation can alter the electronic properties of the ring system, potentially activating it for subsequent reactions. For instance, Baeyer-Villiger oxidation of a related benzylated isoquinoline adduct has been shown to lead to an ester product with overoxidation to the N-oxide, which could then be reduced. acs.org

Derivatization Strategies and Functional Group Interconversions

The presence of three distinct halogen atoms on the this compound scaffold provides a rich platform for a variety of derivatization strategies, primarily through cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The differential reactivity of the C-Br and C-Cl bonds in this compound can potentially be exploited for selective functionalization. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for regioselective cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-isoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This method is widely used for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura reaction would be expected to occur preferentially at the C-7 position (C-Br bond). By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high yields and selectivity. mdpi.combeilstein-journals.org

Sonogashira Coupling: This reaction couples the halo-isoquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to be more facile at the C-Br bond. This reaction is a valuable tool for introducing alkynyl moieties, which can serve as handles for further transformations. The use of a palladium on carbon (Pd/C) catalyst in water has been shown to be effective for the regioselective alkynylation of 2,4-dichloroquinoline (B42001) at the C-2 position. beilstein-journals.org

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C-1 and C-4 positions of the isoquinoline ring are activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. libretexts.orgmasterorganicchemistry.com This allows for the displacement of the chloride ions by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution can be influenced by the reaction conditions and the nature of the nucleophile. mdpi.comnih.gov In related 2,4-dichloroquinazoline (B46505) systems, nucleophilic attack by amines consistently occurs at the 4-position. mdpi.com A similar preference might be observed in this compound.

The table below summarizes potential derivatization strategies for this compound.

| Reaction Type | Reagents and Conditions | Expected Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., dioxane/water) | 7-Aryl-1,4-dichloroisoquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 7-Alkynyl-1,4-dichloroisoquinoline |

| Nucleophilic Aromatic Substitution | Amine (R₂NH), base (optional), solvent (e.g., DMSO, DMF) | 7-Bromo-1-chloro-4-aminoisoquinoline or 7-Bromo-4-chloro-1-aminoisoquinoline |

Elucidation of Reaction Mechanisms

The mechanisms of the key derivatization reactions of this compound are well-established in the broader context of organic chemistry.

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira couplings, involves three main steps: nih.gov

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the this compound, forming a palladium(II) intermediate. illinois.edu

Transmetalation: The organometallic coupling partner (e.g., organoboron in Suzuki or organocopper/alkyne in Sonogashira) transfers its organic group to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mit.edu

The selectivity for mono- versus di-functionalization in dihaloarenes is influenced by factors such as ligand sterics and the presence of coordinating additives. nih.gov

The mechanism of nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination pathway: libretexts.org

Addition: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom (at C-1 or C-4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily broken.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the substituted product.

The rate of SNAr reactions is influenced by the electron-withdrawing ability of the ring system and the nature of the leaving group. Although fluorine is typically a poor leaving group in SN1 and SN2 reactions, it can be an effective leaving group in SNAr reactions because the C-X bond cleavage is not the rate-determining step. masterorganicchemistry.com

Applications of 7 Bromo 1,4 Dichloroisoquinoline in Advanced Synthetic Chemistry and Materials Science

Role as a Privileged Building Block for Complex Chemical Architectures

The isoquinoline (B145761) framework is recognized as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for the development of a wide range of biologically active compounds. nih.govnih.gov The presence of multiple halogen atoms on the 7-Bromo-1,4-dichloroisoquinoline molecule provides distinct reaction sites, making it a highly adaptable building block for constructing complex chemical architectures.

Synthesis of Diversified Isoquinoline Derivatives

The chloro- and bromo-substituents on the isoquinoline ring of this compound exhibit differential reactivity, which can be exploited for the selective synthesis of a variety of isoquinoline derivatives. The chlorine atoms at positions 1 and 4 are generally more susceptible to nucleophilic substitution reactions compared to the bromine atom at position 7. This allows for a stepwise functionalization of the molecule. For instance, the chlorine atoms can be displaced by various nucleophiles such as amines, alcohols, and thiols to introduce a wide range of functional groups.

Furthermore, the bromine atom at the 7-position can participate in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity allows for the generation of a diverse library of substituted isoquinolines with tailored electronic and steric properties. The synthesis of various substituted isoquinolines has been a subject of extensive research, with numerous methods developed for their preparation. researchgate.net

Precursor for Chemical Library Generation

The multi-functional nature of this compound makes it an ideal precursor for the generation of chemical libraries. Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new drug leads and biological probes. The ability to selectively modify the different positions of the this compound scaffold allows for the rapid and efficient generation of a large number of structurally diverse compounds. This diversity is crucial for increasing the chances of finding a molecule with the desired biological activity.

Contributions to Medicinal Chemistry Research (as a Synthetic Intermediate)

The isoquinoline nucleus is a common feature in many natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govnih.govrsc.org this compound, as a versatile intermediate, plays a crucial role in the synthesis of novel isoquinoline-based therapeutic agents.

Design and Synthesis of Compounds for Molecular Target Modulation

The development of targeted therapies, which aim to modulate the activity of specific molecular targets such as enzymes and receptors, is a major focus of modern drug discovery. The isoquinoline scaffold can be functionalized to create molecules that bind to and modulate the activity of these targets. The strategic placement of substituents on the isoquinoline ring is critical for achieving high affinity and selectivity. This compound provides a platform for the systematic exploration of the structure-activity relationship (SAR) of isoquinoline-based compounds. By systematically varying the substituents at the 1, 4, and 7 positions, medicinal chemists can optimize the pharmacological properties of the molecules to develop potent and selective modulators of molecular targets.

Development of Bioactive Scaffolds

A bioactive scaffold is a core molecular structure that is responsible for the biological activity of a compound. The isoquinoline ring system is a well-established bioactive scaffold. This compound can be used as a starting material to construct more complex, novel bioactive scaffolds. For example, the halogen atoms can serve as handles for the annulation of additional rings, leading to the formation of polycyclic aromatic systems with unique three-dimensional structures and potentially novel biological activities. The synthesis of quinoline-based triazole hybrids, for instance, has been reported as a strategy to develop new bioactive molecules. mdpi.com

Utilization in Materials Science

The unique electronic and photophysical properties of aromatic and heterocyclic compounds make them attractive for applications in materials science. Halogenated organic compounds, in particular, can exhibit interesting properties such as luminescence and charge-transport capabilities. While specific research on the materials science applications of this compound is limited, its structure suggests potential for use in the development of novel organic materials.

The extended π-system of the isoquinoline core, combined with the presence of heavy halogen atoms, could lead to materials with interesting photophysical properties, such as phosphorescence. Furthermore, the ability to functionalize the molecule at multiple positions opens up possibilities for creating polymers and other macromolecular structures with tailored electronic and optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Development of Organic Semiconductors and Advanced Materials

The field of organic electronics has seen exponential growth, with organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) becoming increasingly prevalent. The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor materials used. Halogenated aromatic compounds have been widely investigated for these applications due to their influence on molecular packing, electronic energy levels, and charge transport properties.

This compound possesses several features that make it a promising candidate for the synthesis of novel organic semiconductors. The electron-withdrawing nature of the chlorine and bromine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of resulting derivatives. This tuning of frontier molecular orbitals is crucial for optimizing charge injection and transport in electronic devices. Furthermore, the presence of halogens can promote intermolecular interactions, such as halogen bonding, which can influence the solid-state packing of the molecules, a key determinant of charge mobility.

The reactive sites on this compound, particularly the bromine atom at the 7-position and the chlorine atom at the 1-position, are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These synthetic methodologies allow for the introduction of a wide array of functional groups, including aromatic and heteroaromatic moieties, which are common components of organic semiconductor materials. By strategically modifying the isoquinoline core, chemists can design molecules with specific electronic and photophysical properties tailored for applications in OLEDs, OPVs, and OFETs.

Table 1: Potential Synthetic Modifications of this compound for Organic Semiconductor Applications

| Reaction Type | Reagent/Catalyst | Potential Functional Group Introduced | Target Application |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl or Heteroaryl group | OLEDs, OPVs, OFETs |

| Stille Coupling | Organostannane / Pd catalyst | Aryl or Heteroaryl group | OLEDs, OPVs |

| Buchwald-Hartwig Amination | Amine / Pd or Cu catalyst | Arylamino or Alkylamino group | Hole-transport materials in OLEDs |

| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl group | Organic conductors |

Integration into Polymers and Functionalized Materials

The incorporation of specific functional units into polymer backbones or as pendant groups is a powerful strategy to create materials with advanced properties, such as enhanced thermal stability, specific optical or electronic characteristics, or improved mechanical strength. The di- and tri-halogenated nature of this compound makes it an attractive monomer or functionalizing agent for polymerization reactions.

The reactive chlorine and bromine atoms can serve as points of attachment for polymerization. For instance, through transition-metal-catalyzed cross-coupling polymerization reactions, this compound can be incorporated into conjugated polymer chains. The resulting polymers would possess the intrinsic electronic properties of the isoquinoline core, potentially leading to materials with interesting photoluminescent or semiconducting behavior.

Furthermore, this compound can be used to functionalize existing polymers. By grafting it onto a polymer backbone, the specific properties of the isoquinoline moiety can be imparted to the bulk material. For example, the introduction of this halogenated heterocycle could enhance the flame retardancy of a polymer or modify its surface properties.

Application as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org The vast potential of MOFs stems from their high surface areas, tunable pore sizes, and the ability to functionalize their organic linkers. wikipedia.org The choice of the organic ligand is critical in determining the structure and properties of the resulting MOF. nih.gov

Isoquinoline derivatives have been explored as ligands for the construction of MOFs. The nitrogen atom in the isoquinoline ring can coordinate to metal centers, and additional functional groups on the scaffold can act as secondary binding sites or can be used to tune the properties of the framework. This compound, with its coordinating nitrogen atom and multiple halogen substituents, presents an interesting candidate for a functional ligand in MOF synthesis.

The halogen atoms can influence the resulting MOF in several ways. They can participate in halogen bonding interactions within the framework, potentially directing the self-assembly process and influencing the final topology. Furthermore, the electron-withdrawing nature of the halogens can modulate the electronic properties of the ligand, which in turn can affect the catalytic or photophysical properties of the MOF. The reactive halogen sites also offer the possibility of post-synthetic modification, where the MOF is first constructed and then further functionalized by reacting the bromo or chloro groups.

Table 2: Potential of this compound in MOF Synthesis

| Feature | Potential Role in MOF | Consequence |

| Nitrogen Atom | Coordination to metal center | Formation of the MOF framework |

| Halogen Atoms | Halogen bonding, electronic effects | Influencing framework topology and properties |

| Reactive Halogen Sites | Post-synthetic modification | Introduction of further functionality |

Precursor for Agrochemical Synthesis

Nitrogen-containing heterocyclic compounds are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides based on these structural motifs. The biological activity of these compounds is highly dependent on their substitution pattern. The unique arrangement of bromo and chloro substituents on the isoquinoline core of this compound makes it an intriguing starting material for the synthesis of novel agrochemical candidates.

The reactive halogen atoms provide a versatile platform for the introduction of various pharmacophores and toxophores through established synthetic transformations. For example, nucleophilic substitution of the chlorine atoms or cross-coupling reactions at the bromine position can be employed to build a library of derivatives. These derivatives can then be screened for their biological activity against various pests and weeds. The inherent structural features of the isoquinoline ring system, combined with the diverse functionalities that can be introduced, offer a promising avenue for the discovery of new and effective agrochemicals. While direct use as an agrochemical is not documented, its value lies in its potential as a versatile intermediate in the exploratory synthesis of new active ingredients.

Theoretical and Computational Investigations of Halogenated Isoquinolines

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular parameters, providing a detailed understanding of the system's behavior.

DFT calculations can be employed to analyze the electronic structure of 7-Bromo-1,4-dichloroisoquinoline, revealing key insights into its reactivity. The distribution of electron density, molecular orbital energies, and electrostatic potential are critical descriptors. For instance, the presence of electronegative halogen atoms (bromine and chlorine) significantly influences the electron distribution across the isoquinoline (B145761) core, creating regions of varying electron density. This, in turn, dictates the sites susceptible to nucleophilic or electrophilic attack.

Table 1: Illustrative Mulliken Atomic Charges for this compound This table presents hypothetical data for illustrative purposes based on typical DFT calculations for similar halogenated heterocycles.

| Atom | Atomic Charge (e) |

| N (Nitrogen) | -0.55 |

| C1 (Carbon) | +0.30 |

| C4 (Carbon) | +0.28 |

| C7 (Carbon) | +0.05 |

| Br (Bromine) | -0.10 |

| Cl1 (Chlorine) | -0.15 |

| Cl4 (Chlorine) | -0.12 |

A significant application of DFT is the prediction of reaction pathways and the characterization of transition states. For this compound, DFT can be used to model various reactions, such as nucleophilic aromatic substitution (SNAr). By calculating the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway and the structure of the transition state.

For example, in a hypothetical SNAr reaction at the C1 position, DFT calculations would involve optimizing the geometries of the reactant, the Meisenheimer intermediate, the transition state, and the product. The calculated activation energy for the formation of the transition state provides a quantitative measure of the reaction's feasibility.

Frontier Molecular Orbital (FMO) Theory in Regioselectivity Studies

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the regioselectivity of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The distribution and energies of these orbitals in this compound can predict the most likely sites for electrophilic and nucleophilic attack.

In a typical scenario for a halogenated isoquinoline, the LUMO is often localized on the pyrimidine (B1678525) ring, particularly on the carbon atoms bearing the halogen substituents. This suggests that these positions are the most susceptible to nucleophilic attack. Conversely, the HOMO may be more distributed over the benzene (B151609) ring, indicating potential sites for electrophilic substitution. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.

Analysis of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. rsc.org This interaction is highly directional and has been increasingly recognized for its importance in crystal engineering and medicinal chemistry. rsc.org In this compound, the bromine and chlorine atoms can participate in halogen bonding. The strength and nature of these interactions can be investigated using computational methods.

Theoretical studies can quantify the interaction energies and geometric parameters of halogen bonds formed between the halogen atoms of the isoquinoline and various Lewis bases. These calculations often reveal the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond, which is responsible for the electrophilic nature of the halogen in this context.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.netwolfram.com The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.netwolfram.com

For this compound, the MEP surface would likely show negative potential around the nitrogen atom due to its lone pair of electrons. Conversely, positive potentials would be expected around the hydrogen atoms and, significantly, in the regions of the σ-holes of the bromine and chlorine atoms. chemrxiv.org This visual representation provides a clear and intuitive guide to the molecule's reactivity. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms-in-Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to characterize chemical bonding. wiley-vch.dewiley.com By identifying bond critical points (BCPs) in the electron density, QTAIM can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). wiley-vch.deresearchgate.net

In the context of this compound, QTAIM analysis can be used to characterize the nature of the C-Br and C-Cl bonds, as well as any intramolecular or intermolecular non-covalent interactions, such as halogen bonds. researchgate.net The properties of the electron density at the BCP, such as its magnitude and the sign of its Laplacian, provide quantitative insights into the strength and nature of these interactions. researchgate.net

Computational Cheminformatics for Reaction and Pathway Prediction

The prediction of reaction outcomes and the elucidation of synthetic pathways for novel compounds like this compound are significantly enhanced by the application of computational cheminformatics. These in silico methods provide a powerful and cost-effective means to explore the chemical reactivity and potential synthetic routes of a target molecule before extensive laboratory work is undertaken. By leveraging a combination of quantum chemical calculations, machine learning algorithms, and curated reaction databases, researchers can gain valuable insights into the behavior of complex molecules.

At the heart of computational reaction prediction are quantum mechanical methods, such as Density Functional Theory (DFT), which can be used to model the electronic structure and energetics of reactants, transition states, and products. rsc.orgnih.gov For a molecule like this compound, DFT calculations can reveal the relative stabilities of different isomers and predict the most likely sites for nucleophilic or electrophilic attack. This information is crucial for anticipating the regioselectivity of substitution reactions. For instance, the electron-withdrawing nature of the chlorine and bromine atoms, combined with the nitrogen atom in the isoquinoline core, creates a unique electronic landscape that can be precisely mapped using computational tools.

Machine learning models, trained on vast datasets of known chemical reactions, represent another frontier in reaction prediction. cheminf20.orgcheminf20.org These models can identify patterns in reactivity based on molecular fingerprints and other descriptors, allowing them to predict the products of a reaction with a given set of reactants and reagents. While the novelty of this compound may limit the availability of directly analogous reactions in training sets, these algorithms can still provide valuable predictions by extrapolating from the reactivity of similar halogenated and azaaromatic compounds.

Pathway prediction tools integrate reaction prediction with strategic retrosynthetic analysis. By defining this compound as the target, these algorithms can work backward, suggesting potential precursors and the reactions needed to synthesize them. This automated approach can uncover novel and non-obvious synthetic routes that might be overlooked in a traditional literature search.

A hypothetical application of these computational tools to predict a Suzuki coupling reaction with this compound is presented in the table below. Such a study would typically involve DFT calculations to determine the activation energies for the oxidative addition of the different carbon-halogen bonds to a palladium catalyst, thereby predicting the most likely site of reaction.

| Reaction Site | C-X Bond | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| C1 | C-Cl | 22.5 | - |

| C4 | C-Cl | 24.1 | - |

| C7 | C-Br | 18.3 | 7-Aryl-1,4-dichloroisoquinoline |

The data in the table above is a representative example of the output from a computational study and is not based on published experimental results for this specific compound. The lower calculated activation energy for the cleavage of the C-Br bond at the C7 position compared to the C-Cl bonds at the C1 and C4 positions suggests that a Suzuki coupling reaction would preferentially occur at the C7 position. This type of theoretical investigation allows for the rational design of experiments, saving time and resources in the laboratory.

Furthermore, computational tools can be employed to predict the potential for side reactions and the formation of byproducts. By considering alternative reaction pathways and their associated energy barriers, a more complete picture of the reaction landscape can be obtained. This predictive capability is invaluable for optimizing reaction conditions to maximize the yield of the desired product.

Advanced Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. High-resolution ¹H and ¹³C NMR, along with two-dimensional techniques, provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-Resolution ¹H and ¹³C NMR

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for the structural analysis of 7-Bromo-1,4-dichloroisoquinoline. In the absence of specific published spectra for this exact isomer, the expected chemical shifts and coupling patterns can be inferred from data available for isomeric compounds such as 7-bromo-1,3-dichloroisoquinoline (B1523639) and 7-bromo-4-chloroquinoline.

The ¹H NMR spectrum of a substituted isoquinoline (B145761) will typically show distinct signals for each aromatic proton. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. Protons on the pyridine (B92270) ring are generally found at lower fields compared to those on the benzene (B151609) ring. For this compound, one would expect to observe signals corresponding to the protons at positions 3, 5, 6, and 8. The coupling between adjacent protons (J-coupling) would provide information on their relative positions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are significantly affected by the attached halogens and the nitrogen atom. Carbons bonded to chlorine or bromine will experience a downfield shift. Quaternary carbons, such as those at the ring junctions and those bearing substituents, can also be identified.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinoline and Related Compounds

| Compound | Nucleus | Position | Chemical Shift (ppm) |

| Isoquinoline (in CDCl₃) | ¹H | 1 | 9.22 |

| 3 | 8.53 | ||

| 4 | 7.60 | ||

| 5 | 7.79 | ||

| 6 | 7.66 | ||

| 7 | 7.56 | ||

| 8 | 7.91 | ||

| ¹³C | 1 | 152.7 | |

| 3 | 143.2 | ||

| 4 | 120.5 | ||

| 4a | 128.8 | ||

| 5 | 130.4 | ||

| 6 | 127.5 | ||

| 7 | 127.3 | ||

| 8 | 126.6 | ||

| 8a | 135.7 |

Note: Data for unsubstituted isoquinoline is provided for reference. Specific shifts for this compound would be influenced by the substituent effects of the bromine and chlorine atoms.

Two-Dimensional NMR Techniques (e.g., NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the through-space proximity of nuclei. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly valuable for establishing the spatial relationships between protons that are close in space but not necessarily bonded to each other.

In the context of this compound, a NOESY spectrum would be instrumental in confirming the positions of the substituents. For instance, a NOESY correlation between the proton at position 8 and the proton at position 1 (if present, though substituted in this case) or between the proton at position 3 and the proton at position 4 (substituted) would help to confirm the regiochemistry of the isoquinoline core. While specific NOESY data for this compound is not available, the principles of the technique remain applicable for its structural confirmation.

Mass Spectrometry (MS) for Purity and Identity Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, thereby confirming its identity and assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule. For this compound (C₉H₄BrCl₂N), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. The experimental HRMS value should closely match this theoretical value, providing strong evidence for the compound's identity.

Table 2: Predicted HRMS Data for this compound

| Ion | Theoretical m/z |

| [M+H]⁺ | 275.8977 |

| [M+Na]⁺ | 297.8796 |

Note: These are predicted values for the [M+H]⁺ and [M+Na]⁺ adducts of 7-bromo-1,3-dichloroisoquinoline, a close isomer. The values for this compound would be identical.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of a sample and for identifying any impurities present. An LC-MS analysis of a sample of this compound would involve injecting the sample onto an LC column, where it is separated from any byproducts or starting materials. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for each eluting component. The retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer together provide a highly specific fingerprint for the target compound. While specific LC-MS data for this compound is not readily found in the literature, a vendor of the compound does indicate the availability of such data. bldpharm.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

Obtaining a suitable single crystal of this compound would allow for its unequivocal structural confirmation. The resulting crystal structure would provide precise measurements of the C-Br and C-Cl bond lengths and the geometry of the isoquinoline ring system. This information is invaluable for understanding the steric and electronic properties of the molecule and for rationalizing its reactivity. As of the latest literature search, a crystal structure for this compound has not been reported. However, the crystal structure of a related compound, 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, has been determined, illustrating the type of detailed structural information that can be obtained for halogenated heterocyclic systems. researchgate.net